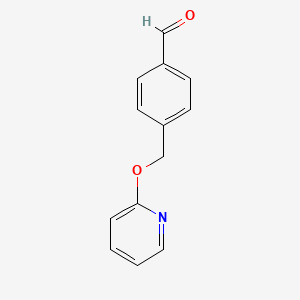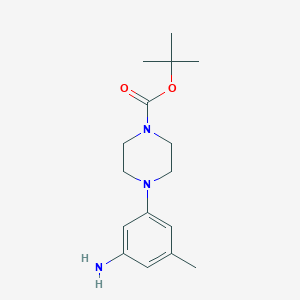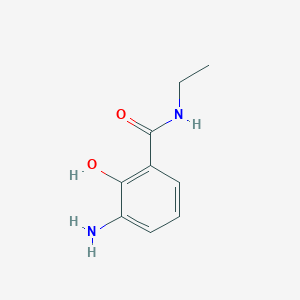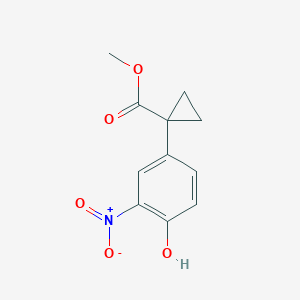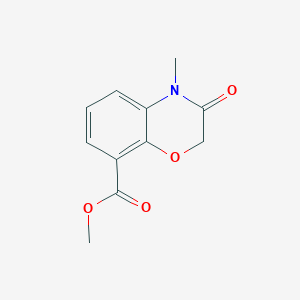![molecular formula C14H22ClNO B1397481 3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220028-81-8](/img/structure/B1397481.png)
3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
“3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185298-50-3 . It has a molecular weight of 241.76 . The IUPAC name for this compound is 3-(2-isopropylphenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The structure also includes a 2-isopropylphenoxy group attached to the pyrrolidine ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved information, pyrrolidine derivatives have been known to exhibit various chemical reactions .Aplicaciones Científicas De Investigación
1. Applications in Heterocyclic Organic Compound Synthesis
Pyrrolidines, including derivatives like 3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride, play a crucial role in the synthesis of heterocyclic organic compounds. These compounds exhibit significant biological effects and are used in various fields like medicine, industry (e.g., as dyes or agrochemical substances), and more. A study by Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines in [3+2] cycloaddition, highlighting the polar nature of these reactions and their mild conditions, which could be applicable to similar reactions involving other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
2. Role in Anti-Microbial and Anti-Fungal Applications
Pyrrolidine derivatives have shown potential in combating microbial and fungal infections. Masila et al. (2020) synthesized pyrrolidine derivatives and evaluated their efficacy against methicillin-resistant Staphylococcus aureus and Cryptococcus neoformans. Their research revealed that certain compounds displayed significant activity against these pathogens, suggesting a promising application for pyrrolidine derivatives in pharmaceuticals (Masila et al., 2020).
3. Cognitive Enhancement Properties
The 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, which include pyrrolidine derivatives, has been studied for their potential cognitive-enhancing properties. Lin et al. (1997) explored 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), a pyrrolidine derivative, demonstrating its efficacy in rodent and primate models of cognitive enhancement. This suggests that pyrrolidine derivatives might have therapeutic potential in treating cognitive disorders (Lin et al., 1997).
4. Potential in Neuraminidase Inhibition
Pyrrolidine cores have been incorporated into inhibitors of influenza neuraminidase (NA), a key enzyme in the life cycle of the influenza virus. Wang et al. (2001) discovered a potent inhibitor containing a pyrrolidine core, demonstrating its effective binding to the NA active site and potential application in antiviral therapies (Wang et al., 2001).
5. Synthetic Chemistry Applications
Intramolecular hydroamination of unactivated olefins with secondary alkylamines has been successfully carried out using pyrrolidine derivatives. Bender and Widenhoefer (2005) achieved this reaction leading to the formation of pyrrolidine derivatives, highlighting the functional group compatibility and potential industrial applications (Bender & Widenhoefer, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11(2)13-5-3-4-6-14(13)16-10-12-7-8-15-9-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRBCKJVPJNKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-81-8 | |
| Record name | Pyrrolidine, 3-[[2-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


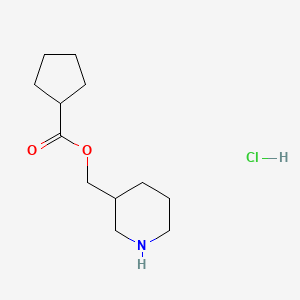
![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)
![3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397404.png)
![2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397406.png)
![4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397409.png)
![3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397410.png)
